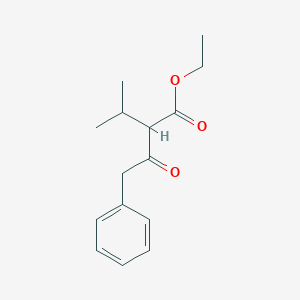

Ethyl 2-isopropyl-3-oxo-4-phenylbutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-isopropyl-3-oxo-4-phenylbutanoate, also known as this compound, is a useful research compound. Its molecular formula is C15H20O3 and its molecular weight is 248.32 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-isopropyl-3-oxo-4-phenylbutanoate (EIPB) is an organic compound that has garnered attention for its potential biological activities, particularly in the context of asymmetric synthesis and biocatalysis. This article aims to provide a detailed overview of the biological activity of EIPB, including its synthesis, enzymatic interactions, and applications in pharmaceuticals.

- Molecular Formula : C15H20O3

- Molecular Weight : 248.32 g/mol

- Purity : Typically around 95%.

Synthesis and Enzymatic Activity

EIPB is primarily synthesized through various methods, including microbial fermentation and chemical synthesis. One notable aspect of its synthesis involves the enantioselective reduction of related compounds, such as ethyl 2-oxo-4-phenylbutyrate (EOPB), which serves as a substrate for several enzymes.

Enzymatic Reduction

-

Microbial Enantioselective Reduction :

- Different microorganisms, including Saccharomyces cerevisiae and Kluyveromyces marxianus, have been employed to achieve high enantiomeric excess (ee) in the production of chiral intermediates from EIPB. For instance, S. cerevisiae has been shown to produce (S)-(+)-2-hydroxy-4-phenylbutanoate with over 92% ee.

- The use of immobilized yeast cells has optimized the asymmetric bioreduction process, achieving yields of up to 90% with enantiomeric excesses ranging from 96% to 99%.

-

Biocatalytic Systems :

- A recombinant E. coli strain has been developed for the scalable biocatalytic synthesis of ethyl (R)-2-hydroxy-4-phenylbutanoate, achieving over 98.5% ee during the conversion process . This system highlights the potential for industrial applications due to its high catalytic efficiency and stability.

Case Studies and Research Findings

Several studies have investigated the biological activity of EIPB and its derivatives, focusing on their applications in pharmaceutical synthesis:

-

Chiral Intermediate Production :

- The production of (R)-2-hydroxy-4-phenylbutyric acid ethyl ester (HPBE), a crucial intermediate for angiotensin-converting enzyme inhibitors (ACEIs), was achieved through the highly selective asymmetric reduction of EOPB catalyzed by carbonyl reductase (CpCR). This process demonstrated a conversion rate of 98.3% with an ee of 99.9%, emphasizing the compound's relevance in drug development .

-

Catalytic Antibody Applications :

- Research has also explored the use of catalytic antibodies for the asymmetric synthesis of EIPB derivatives, achieving high conversion rates and enantiomeric excesses exceeding 99.9%. This approach indicates a promising avenue for synthesizing complex chiral molecules.

Biological Activity Overview

The biological activity of EIPB can be summarized as follows:

Properties

IUPAC Name |

ethyl 3-oxo-4-phenyl-2-propan-2-ylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-4-18-15(17)14(11(2)3)13(16)10-12-8-6-5-7-9-12/h5-9,11,14H,4,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLMIDTBEENEUNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C)C(=O)CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176519-53-2 |

Source

|

| Record name | ethyl 3-oxo-4-phenyl-2-(propan-2-yl)butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.